molecular formula C16H12N2O3 B4525824 6-(furan-2-yl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one

6-(furan-2-yl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one

Cat. No.: B4525824
M. Wt: 280.28 g/mol
InChI Key: RPJJUKROENQJMZ-UHFFFAOYSA-N
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Description

6-(Furan-2-yl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one is a pyridazinone derivative featuring a furan moiety at position 6 and a 2-oxo-2-phenylethyl substituent at position 2. The molecular formula is C₁₈H₁₄N₂O₃ (calculated based on similar analogs like 2-(2-oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one, which has a molecular weight of 290.32 g/mol ).

Properties

IUPAC Name

6-(furan-2-yl)-2-phenacylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-14(12-5-2-1-3-6-12)11-18-16(20)9-8-13(17-18)15-7-4-10-21-15/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJJUKROENQJMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(furan-2-yl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

    Substitution Reactions: Introduction of the furan and phenylethyl groups can be done via substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions could target the carbonyl group in the phenylethyl moiety.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could lead to alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, it might exhibit interesting pharmacological properties, such as anti-inflammatory or anticancer activities.

Medicine

In medicine, derivatives of this compound could be explored as potential therapeutic agents.

Industry

Industrially, it could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Generally, it might interact with specific enzymes or receptors, modulating their activity and leading to a biological response.

Comparison with Similar Compounds

Substituent Variations at Position 6

The position 6 substituent significantly influences electronic and steric properties:

Compound Name Position 6 Substituent Molecular Weight (g/mol) Key Properties/Data Source
Target Compound Furan-2-yl ~292.30* Expected enhanced π-conjugation N/A
2-(2-Oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one Phenyl 290.32 ChemSpider ID: 13042223; RN: 63900-49-2
6-(4-Methylphenyl)-2-phenylpyridazin-3(2H)-one 4-Methylphenyl 278.31 m.p. 306°C; IR C=O stretch: 1713 cm⁻¹
6-(3-Methoxyphenyl)pyridazin-3(2H)-one 3-Methoxyphenyl 242.25 Data limited; methoxy enhances polarity
6-(2-Chlorophenyl)-derivative () 2-Chlorophenyl 455.88 Complex piperazine substituent at position 2

Key Observations :

  • Furan vs.
  • Polarity : Methoxy () and chlorophenyl () substituents increase polarity, which may improve solubility but reduce membrane permeability.

Substituent Variations at Position 2

The 2-substituent modulates steric bulk and hydrogen-bonding capacity:

Compound Name Position 2 Substituent Molecular Weight (g/mol) Key Properties/Data Source
Target Compound 2-Oxo-2-phenylethyl ~292.30* Ketone group may enhance H-bonding N/A
5-Chloro-6-phenyl-2-substituted analogs (3a-3h) Varied (e.g., alkyl, aryl) ~250–300 Synthesized via K₂CO₃/acetone; yields ~30–70%
6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one p-Tolyl 344.33 Monoclinic crystal system (a=20.902 Å)
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl} () Piperazine-linked fluorophenyl 455.88 Likely targets neurological receptors

Key Observations :

  • Bulkier Substituents : Piperazine derivatives () exhibit higher molecular weights (>450 g/mol), which may limit bioavailability despite improved target affinity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(furan-2-yl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
6-(furan-2-yl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one

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